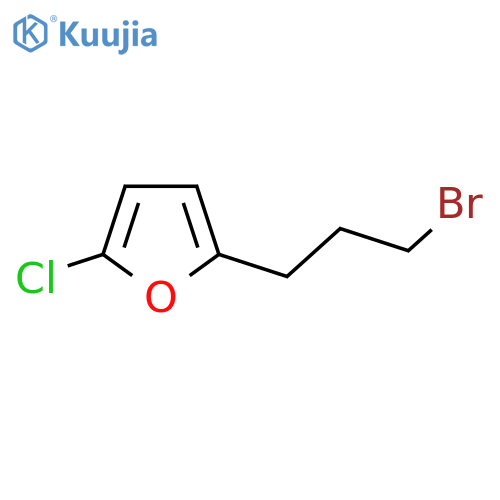Cas no 2228573-98-4 (2-(3-bromopropyl)-5-chlorofuran)

2228573-98-4 structure
商品名:2-(3-bromopropyl)-5-chlorofuran
2-(3-bromopropyl)-5-chlorofuran 化学的及び物理的性質
名前と識別子
-
- 2-(3-bromopropyl)-5-chlorofuran
- EN300-1926799
- 2228573-98-4
-
- インチ: 1S/C7H8BrClO/c8-5-1-2-6-3-4-7(9)10-6/h3-4H,1-2,5H2
- InChIKey: OCZWMZPLAZELPE-UHFFFAOYSA-N
- ほほえんだ: BrCCCC1=CC=C(O1)Cl
計算された属性
- せいみつぶんしりょう: 221.94471g/mol
- どういたいしつりょう: 221.94471g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 99.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 13.1Ų
2-(3-bromopropyl)-5-chlorofuran 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1926799-0.1g |
2-(3-bromopropyl)-5-chlorofuran |
2228573-98-4 | 0.1g |
$930.0 | 2023-09-17 | ||
| Enamine | EN300-1926799-5.0g |
2-(3-bromopropyl)-5-chlorofuran |
2228573-98-4 | 5g |
$3728.0 | 2023-05-26 | ||
| Enamine | EN300-1926799-0.05g |
2-(3-bromopropyl)-5-chlorofuran |
2228573-98-4 | 0.05g |
$888.0 | 2023-09-17 | ||
| Enamine | EN300-1926799-0.5g |
2-(3-bromopropyl)-5-chlorofuran |
2228573-98-4 | 0.5g |
$1014.0 | 2023-09-17 | ||
| Enamine | EN300-1926799-5g |
2-(3-bromopropyl)-5-chlorofuran |
2228573-98-4 | 5g |
$3065.0 | 2023-09-17 | ||
| Enamine | EN300-1926799-10g |
2-(3-bromopropyl)-5-chlorofuran |
2228573-98-4 | 10g |
$4545.0 | 2023-09-17 | ||
| Enamine | EN300-1926799-2.5g |
2-(3-bromopropyl)-5-chlorofuran |
2228573-98-4 | 2.5g |
$2071.0 | 2023-09-17 | ||
| Enamine | EN300-1926799-1.0g |
2-(3-bromopropyl)-5-chlorofuran |
2228573-98-4 | 1g |
$1286.0 | 2023-05-26 | ||
| Enamine | EN300-1926799-1g |
2-(3-bromopropyl)-5-chlorofuran |
2228573-98-4 | 1g |
$1057.0 | 2023-09-17 | ||
| Enamine | EN300-1926799-10.0g |
2-(3-bromopropyl)-5-chlorofuran |
2228573-98-4 | 10g |
$5528.0 | 2023-05-26 |
2-(3-bromopropyl)-5-chlorofuran 関連文献
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
2228573-98-4 (2-(3-bromopropyl)-5-chlorofuran) 関連製品
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 857369-11-0(2-Oxoethanethioamide)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
